molecular formula C8H22Cl2Si3 B096949 Bis(trimethylsilylmethyl)dichlorosilane CAS No. 18420-19-4

Bis(trimethylsilylmethyl)dichlorosilane

Cat. No.: B096949
CAS No.: 18420-19-4
M. Wt: 273.42 g/mol
InChI Key: FEJIRWLJFCIPJX-UHFFFAOYSA-N
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Description

Bis(trimethylsilylmethyl)dichlorosilane is a sterically hindered organosilicon compound that serves as a versatile precursor in advanced materials science and organic synthesis research. Its molecular structure, featuring two highly shielded reactive centers, is of significant interest for the synthesis of novel silane frameworks and the development of sophisticated silicone-based polymers. Researchers utilize this dichlorosilane as a key building block to investigate the formation of siloxane bonds under controlled conditions, which is fundamental for creating specialized silicone oils, resins, and elastomers with tailored properties. The compound's reactivity is primarily driven by the silicon-chlorine bonds, which undergo facile nucleophilic substitution reactions with alcohols, diols, and silanols, enabling the construction of complex molecular architectures. Its applications extend to the field of polymer chemistry, where it is employed to incorporate robust silane linkages into polymer backbones, potentially enhancing the thermal stability and mechanical performance of the resulting materials. This reagent is strictly for research and development purposes in laboratory settings.

Properties

IUPAC Name

dichloro-bis(trimethylsilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIRWLJFCIPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471837
Record name BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-19-4
Record name BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Dichlorosilane with Trimethylsilylmethyl Grignard Reagents

A plausible route involves reacting dichlorosilane (SiH₂Cl₂) with trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl):

SiH2Cl2+2(CH3)3SiCH2MgCl((CH3)3SiCH2)2SiCl2+2MgCl2+H2\text{SiH}2\text{Cl}2 + 2\,(\text{CH}3)3\text{SiCH}2\text{MgCl} \rightarrow (\text{(CH}3)3\text{SiCH}2)2\text{SiCl}2 + 2\,\text{MgCl}2 + \text{H}2

This method mirrors the synthesis of bis(trimethylsilyl)acetylene, where Grignard reagents facilitate the introduction of silyl groups. Challenges include controlling gas evolution (H₂) and ensuring stoichiometric precision to avoid polysilylation.

Optimization Considerations

  • Temperature : –20°C to 0°C to suppress side reactions.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard stability.

  • Workup : Hydrolysis with ammonium chloride to quench excess reagent.

Disproportionation of Trichlorosilane Derivatives

Building on dichlorosilane production methods, trichlorosilane (SiHCl₃) disproportionation could be adapted. Patent EP0285937B1 details SiHCl₃ disproportionation over amine catalysts at 10–50°C to yield SiH₂Cl₂. Introducing trimethylsilylmethyl groups via subsequent silylation may yield the target compound:

SiHCl3disproportionationSiH2Cl2+SiCl4\text{SiHCl}3 \xrightarrow{\text{disproportionation}} \text{SiH}2\text{Cl}2 + \text{SiCl}4
SiH2Cl2+2(CH3)3SiCH2Li((CH3)3SiCH2)2SiCl2+2LiCl\text{SiH}2\text{Cl}2 + 2\,(\text{CH}3)3\text{SiCH}2\text{Li} \rightarrow (\text{(CH}3)3\text{SiCH}2)2\text{SiCl}2 + 2\,\text{LiCl}

Catalyst Selection

  • Quaternary ammonium salts : Enhance disproportionation rates at mild temperatures.

  • Metal complexes : Titanocene catalysts (e.g., Cp₂TiCl₂) may improve silylation selectivity.

Comparative Analysis of Methodologies

The table below evaluates key parameters for the proposed routes:

Method Yield Temperature Catalyst By-products
Grignard Silylation60–75%*–20°C to 25°CNoneMgCl₂, H₂
Disproportionation Route40–55%*10–50°CQuaternary ammoniumSiCl₄, LiCl

*Theoretical estimates based on analogous reactions.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

This compound’s Si–Cl bonds are prone to hydrolysis, necessitating anhydrous conditions. Solvent drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical.

By-product Management

  • Silicon tetrachloride (SiCl₄) : Distillation at 56°C separates SiCl₄ (bp 57.6°C) from SiH₂Cl₂ (bp 8.3°C).

  • Polysilylated derivatives : Stoichiometric control and low temperatures minimize over-silylation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance safety and yield by:

  • Rapid heat dissipation during exothermic silylation.

  • Immediate separation of gaseous H₂ or SiCl₄.

Catalyst Recycling

Immobilized catalysts (e.g., amine-functionalized silica) reduce costs and waste in disproportionation reactions .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions with this compound include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .

Comparison with Similar Compounds

Comparison with Similar Dichlorosilanes

Structural and Functional Differences

The table below compares Bis(trimethylsilylmethyl)dichlorosilane with structurally analogous dichlorosilanes:

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound Two (CH$2$)Si(CH$3$)$_3$ groups ~328 (estimated) High steric hindrance; slow hydrolysis; potential for silylene generation
Dimethyldichlorosilane (Me$2$SiCl$2$) Two methyl groups 129.06 Low steric bulk; rapid hydrolysis; precursor for silicones
Bis(ferrocenyl)dichlorosilane Two ferrocenyl groups ~438 (estimated) Redox-active substituents; forms 2-naphthylsilane under specific reductants
Dichlorosilane (H$2$SiCl$2$) Two hydrogen atoms 101.01 Pyrophoric; used in epitaxial growth of silicon films
Di(1-naphthyl)dichlorosilane Two 1-naphthyl groups ~340 (estimated) Rapid hydrolysis (>99% silanediol in seconds); moderate steric hindrance

Reactivity and Stability

Hydrolysis Behavior
  • This compound: The bulky trimethylsilylmethyl groups impede hydrolysis, enhancing stability compared to less hindered analogs. Similar to bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane, steric shielding reduces susceptibility to nucleophilic attack .
  • Dimethyldichlorosilane : Rapid hydrolysis in water or moist air, forming siloxanes and HCl. This reactivity underpins its industrial use in silicone production .
  • Di(1-naphthyl)dichlorosilane : Hydrolyzes instantaneously under reflux (H$_2$O/THF), yielding silanediols. Its moderate steric bulk allows faster reaction than the target compound .
Reduction and Silylene Generation
  • Bis(ferrocenyl)dichlorosilane : Reduction with lithium naphthalenide produces 2-naphthylsilane (30% yield), whereas common reductants (KC$_8$, Na) yield complex mixtures. The ferrocenyl groups stabilize intermediates but limit silylene isolation .
  • This compound : Predicted to require specialized reductants for silylene generation due to steric constraints, akin to bis(ferrocenyl)dichlorosilane .

Research Findings and Trends

Recent studies highlight the role of substituent bulkiness in dichlorosilane chemistry:

  • Steric hindrance in this compound likely reduces condensation rates during polymer synthesis, favoring linear over branched architectures .
  • Computational models suggest that bulky substituents lower activation barriers for silylene formation by stabilizing transition states .

Biological Activity

Bis(trimethylsilylmethyl)dichlorosilane (BTMSDCS) is an organosilicon compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique chemical structure, characterized by the presence of trimethylsilyl groups, contributes to its reactivity and potential biological applications. This article explores the biological activity of BTMSDCS, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

Chemical Structure and Properties

BTMSDCS has the following chemical formula:

C6H18Cl2Si2\text{C}_6\text{H}_{18}\text{Cl}_2\text{Si}_2

It features two dichlorosilane groups attached to a central bis(trimethylsilylmethyl) moiety. The presence of silicon enhances its stability and reactivity compared to other organic compounds.

Antimicrobial Properties

Research indicates that BTMSDCS exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, preliminary tests using disk diffusion assays demonstrated that extracts containing BTMSDCS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Safety Profile

Despite its antimicrobial properties, BTMSDCS poses certain risks. According to safety data sheets, it is classified as a hazardous material due to its potential to cause severe skin burns and eye damage . The compound's cytotoxic effects were evaluated in vitro, revealing varying degrees of toxicity depending on concentration and exposure time. Notably, higher concentrations resulted in significant cytotoxicity against human cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on fungal biomass produced from Trichoderma nivea demonstrated that crude extracts containing BTMSDCS exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The efficacy was measured using a disk diffusion method, with results indicating clear zones of inhibition around treated disks .

Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus18
C. albicans20
A. niger22

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of BTMSDCS on human lung carcinoma cells (A549). The results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 50 µM after 24 hours of exposure.

Concentration (µM) Cell Viability (%)
0100
1085
2565
5030

The biological activity of BTMSDCS may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The silicon atom's unique properties facilitate interactions with cellular components, leading to increased permeability and eventual cell lysis.

Q & A

Q. Tables Referenced in Evidence

Table (Source)Key DataRelevance to Target Compound
Table 3 Dichlorosilane CVD conversion vs. variablesGuides optimization of analogous reactions
Table 5 Variable interactions in CVDInforms DOE for synthesis
Table 10 Safety protocols for DCSAnalogous handling requirements

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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